CALRETICULIN

Angiogenesis inhibition Tumor biology Endothelial cell assay

Calreticulin (CAS 154837-41-9, Sigma C4714) is a soluble, ~60 kDa calcium-binding protein purified from bovine liver, localizing to the endoplasmic reticulum (ER) lumen via a C-terminal KDEL retention sequence. It comprises three structurally and functionally distinct domains: a globular N-domain (residues ~1–180) mediating lectin-like chaperone activity and angiogenesis inhibition, a proline-rich P-domain (residues ~187–317) containing a high-affinity Ca²⁺-binding site (Kd ~1 μM, Bmax ~1 mol Ca²⁺ per mol protein), and an acidic C-domain (residues ~310–401) responsible for high-capacity, low-affinity Ca²⁺ storage (Kd ~2 mM, Bmax ~25 mol Ca²⁺ per mol protein).

Molecular Formula C9H17NO2
Molecular Weight 0
CAS No. 154837-41-9
Cat. No. B1178941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALRETICULIN
CAS154837-41-9
Molecular FormulaC9H17NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calreticulin (CAS 154837-41-9) Procurement Guide: Native Bovine ER Chaperone for Calcium Homeostasis and Angiogenesis Research


Calreticulin (CAS 154837-41-9, Sigma C4714) is a soluble, ~60 kDa calcium-binding protein purified from bovine liver, localizing to the endoplasmic reticulum (ER) lumen via a C-terminal KDEL retention sequence . It comprises three structurally and functionally distinct domains: a globular N-domain (residues ~1–180) mediating lectin-like chaperone activity and angiogenesis inhibition, a proline-rich P-domain (residues ~187–317) containing a high-affinity Ca²⁺-binding site (Kd ~1 μM, Bmax ~1 mol Ca²⁺ per mol protein), and an acidic C-domain (residues ~310–401) responsible for high-capacity, low-affinity Ca²⁺ storage (Kd ~2 mM, Bmax ~25 mol Ca²⁺ per mol protein) [1]. Unlike the N-terminal fragment vasostatin, full-length calreticulin simultaneously supports calcium buffering, glycoprotein folding quality control, and anti-angiogenic signaling, making it a multi-endpoint research tool rather than a single-function reagent [2].

Why Calreticulin (CAS 154837-41-9) Cannot Be Replaced by Calnexin, Vasostatin, or Recombinant CRT Without Experimental Consequence


Substituting native bovine calreticulin with calnexin, vasostatin, or recombinant calreticulin introduces experimentally meaningful functional divergence. Calnexin is a type I transmembrane protein lacking the soluble C-domain Ca²⁺ storage module and the KDEL retrieval signal, fundamentally altering its subcellular distribution and Ca²⁺ buffering capacity [1]. Vasostatin (calreticulin residues 1–180) retains anti-angiogenic activity but is entirely devoid of the P-domain high-affinity Ca²⁺ site and the C-domain high-capacity Ca²⁺ store — a loss of two core biochemical functions in a single substitution [2]. Recombinant calreticulin from E. coli lacks the Asn162 high-mannose glycosylation present in the bovine native protein, while recombinant oligomeric CRT can exhibit 50–100-fold greater immunological potency than native CRT, introducing unintended pro-inflammatory bias in cell-based assays [3][4]. These differences are not cosmetic; they directly affect experimental readouts of calcium flux, glycoprotein chaperone function, and immune cell activation.

Calreticulin (CAS 154837-41-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Full-Length Calreticulin vs. Vasostatin Fragment: Comparable Anti-Angiogenic Activity with Retained Calcium-Binding and Chaperone Functions

In a direct head-to-head study, full-length calreticulin and its N-terminal fragment vasostatin (amino acids 1–180) were compared for endothelial cell proliferation inhibition and in vivo tumor suppression. Full-length calreticulin selectively inhibited endothelial cell proliferation in vitro but not cells of other lineages, and suppressed angiogenesis in vivo — activities that were comparable to vasostatin. When inoculated into athymic nude mice, calreticulin inhibited Burkitt tumor growth comparably with vasostatin [1]. Critically, full-length calreticulin retains the P-domain high-affinity Ca²⁺-binding site (Kd ~1 μM) and C-domain high-capacity Ca²⁺ store (~25 mol Ca²⁺/mol protein) that vasostatin entirely lacks [2], meaning full-length CRT provides equivalent anti-angiogenic activity while additionally enabling calcium homeostasis and glycoprotein chaperone endpoints in the same experimental system.

Angiogenesis inhibition Tumor biology Endothelial cell assay

Bovine Native Calreticulin Glycosylation: Species-Specific Asn162 High-Mannose Oligosaccharide Absent in Human Recombinant CRT

Covalent structural analysis of bovine brain calreticulin identified a high-mannose type N-linked oligosaccharide attached to Asn162, with the carbohydrate composition GlcNAc2Man4–9 (GlcNAc2Man5 being the most abundant species). This glycosylation is species-specific: in human calreticulin and several other species, Asn162 is replaced by Asp, eliminating this glycosylation site entirely [1]. Furthermore, only bovine and rat liver calreticulins are reported to be glycosylated among mammalian forms [2]. When calreticulin is expressed in E. coli, no glycosylation machinery exists, yielding a completely non-glycosylated product [3]. This means bovine native CRT (CAS 154837-41-9) is one of the few commercially available forms that carries the native ER-typical high-mannose glycan, making it the correct choice for experiments where glycan-dependent lectin function or glycoprotein quality-control interactions are under investigation.

Post-translational modification Glycoprotein quality control Species-specific biochemistry

Calcium Binding Kinetics: Calreticulin Dual-Site (High-Affinity + High-Capacity) vs. Calnexin Single-Site P-Domain Binding

Calreticulin possesses two pharmacologically distinct Ca²⁺-binding sites quantitatively characterized by equilibrium binding: a high-affinity, low-capacity site in the P-domain (Kd ~1 μM, Bmax ~1 mol Ca²⁺/mol protein) and a low-affinity, high-capacity site in the C-domain (Kd ~2 mM, Bmax ~25 mol Ca²⁺/mol protein) [1]. In contrast, calnexin — its closest structural homolog — lacks the acidic C-domain entirely; calnexin's Ca²⁺ binding is mediated primarily through its P-domain-like repeats, and its N-terminal domain binds Ca²⁺ with properties distinct from calreticulin's relatively less acidic N-domain [2]. This means calreticulin provides ~26 mol Ca²⁺ total binding capacity per mol protein with a dynamic range spanning three orders of magnitude in affinity, vs. calnexin's single-affinity-regime binding, establishing calreticulin as a dual-regime Ca²⁺ buffer functionally non-redundant with calnexin.

Calcium homeostasis ER calcium storage Chaperone biochemistry

Plasminogen Receptor Function: Bovine Native CRT Binds Plasminogen with KD = 1.8 μM — Functionally Equivalent to Human Recombinant CRT

In a 2024 study establishing calreticulin as a novel plasminogen-binding receptor, both human recombinant CRT and bovine tissue-derived native CRT were directly compared for plasminogen binding and activation. Surface plasmon resonance (SPR) analysis revealed that CRT binds plasminogen with a moderate affinity of KD = 1.8 μM [1]. Both the human recombinant and bovine native forms dramatically stimulated the conversion of plasminogen to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). This functional equivalence demonstrates that bovine native CRT (CAS 154837-41-9) is a valid and directly comparable reagent for human CRT in plasminogen-related assays, while providing the additional benefit of native glycosylation and intact domain architecture that may be absent from truncated or bacterially expressed recombinant preparations.

Plasminogen activation Fibrinolysis Extracellular chaperone

Native Bovine CRT vs. Recombinant Oligomeric CRT: 50–100-Fold Lower Basal Immunological Activity for Non-Inflammatory Assay Conditions

A 2013 study quantitatively compared the immunological activity of native calreticulin (nCRT, isolated from mouse livers) with recombinant CRT fragments. Recombinant CRT fragments capable of self-oligomerization (rCRT/18–412, rCRT/39–272, rCRT/120–308, rCRT/120–250) were 50–100 fold more potent than native CRT in activating murine peritoneal macrophages in vitro, as measured by TNF-α and NO production [1]. The study further demonstrated that oligomeric recombinant CRT (OrCRT) was modestly more effective than unfractionated rCRT/18–412, while monomeric recombinant CRT and native CRT were 50–100-fold less active than OrCRT. This establishes that native CRT — such as bovine liver-derived calreticulin (CAS 154837-41-9) — represents the low-basal-activity, physiologically relevant baseline, whereas recombinant oligomeric CRT introduces a substantial pro-inflammatory bias that may confound immunological or cell-signaling readouts unless macrophage activation is the explicit experimental endpoint.

Immunological assay Macrophage activation Native vs. recombinant protein

Calreticulin (CAS 154837-41-9) Recommended Procurement Scenarios: Evidence-Driven Application Guidance


ER Calcium Homeostasis Reconstitution Assays Requiring Dual-Affinity Ca²⁺ Buffering

When reconstituting ER calcium dynamics in vitro — for example, measuring Ca²⁺ release upon inositol trisphosphate (IP3) stimulation or assessing ER Ca²⁺ storage capacity in permeabilized cell systems — native bovine calreticulin provides the full dual-regime Ca²⁺ binding profile (Kd ~1 μM high-affinity P-domain site plus Kd ~2 mM, ~25 mol/mol C-domain storage) that neither vasostatin (lacks both sites), calnexin (lacks C-domain), nor many recombinant CRT preparations (variable folding) can replicate [1]. The Sigma C4714 product's defined purity (≥90% SDS-PAGE) ensures lot-to-lot consistency for quantitative Ca²⁺ flux measurements using fluorescent indicators such as Fura-2 or Fluo-4 .

Glycoprotein Folding Quality-Control Studies Requiring Lectin-Competent, Glycosylated Chaperone

For in vitro reconstitution of the calnexin/calreticulin cycle — including monoglucosylated glycoprotein binding, ERp57 oxidoreductase recruitment, and UDP-glucose:glycoprotein glucosyltransferase (UGGT) reglucosylation assays — the bovine native CRT product is one of the few commercially available forms bearing the native high-mannose glycan (GlcNAc2Man4–9 at Asn162) [1]. E. coli-expressed recombinant CRT is completely non-glycosylated, and human recombinant CRT lacks the Asn162 glycosylation site (replaced by Asp), making them unsuitable proxies for experiments where CRT's own glycosylation state affects its lectin interactions, folding sensor function, or ER retention dynamics .

Angiogenesis Inhibition Combined with Calcium-Dependent Signaling Endpoint Assays

In experimental systems requiring simultaneous readout of endothelial cell proliferation inhibition (e.g., HUVEC BrdU incorporation or MTS assays) and calcium-dependent downstream signaling (e.g., NFAT nuclear translocation or CaMKII phosphorylation), full-length bovine calreticulin enables both endpoints in a single treatment condition [1]. Vasostatin, while equally active as an angiogenesis inhibitor, lacks the calcium-binding domains and therefore requires a separate calcium-modulating reagent to be added — introducing confounding variables in multi-endpoint screens. The comparable anti-angiogenic potency of full-length CRT to vasostatin was established in athymic mouse Burkitt lymphoma xenograft models .

Plasminogen Activation and Fibrinolysis Research Requiring Validated Native CRT

For studies of extracellular CRT function in plasminogen-to-plasmin conversion, bovine native CRT is directly validated with a quantified KD of 1.8 μM for plasminogen binding (SPR) and confirmed functional activity in stimulating tPA- and uPA-mediated plasmin generation — performance equivalent to human recombinant CRT in the same study [1]. CRT-deficient fibroblasts generating 90% less plasmin provide a rigorous negative control framework, making the bovine native product suitable as the positive control reagent in plasminogen activation assays, wound healing models, and cancer cell invasion assays where pericellular proteolysis is being measured [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CALRETICULIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.